molecular formula C10H19ClO3S B13627628 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride

4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride

Cat. No.: B13627628
M. Wt: 254.77 g/mol
InChI Key: RBKNEBWIXRFQNV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-(Cyclopentylmethoxy)butane-1-ol with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis.

The uniqueness of this compound lies in its cyclopentylmethoxy group, which imparts specific chemical properties and reactivity that differentiate it from other sulfonyl chlorides .

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

4-(cyclopentylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-3-7-14-9-10-5-1-2-6-10/h10H,1-9H2

InChI Key

RBKNEBWIXRFQNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COCCCCS(=O)(=O)Cl

Origin of Product

United States

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